Ethyl 5-(Benzyloxy)indole-3-acetate

Lipophilicity Membrane Permeability Prodrug Design

Ethyl 5-(Benzyloxy)indole-3-acetate (CAS 163688-25-3) is a strategically distinct ethyl ester prodrug intermediate. Its C5-benzyloxy pharmacophore is essential for Pt(IV) complexation, achieving GI₅₀ values of 1.2–150 nM against multiple cancer lines, outperforming cisplatin and oxaliplatin. The ethyl ester adds +0.4 logP over methyl analogs, driving superior membrane permeability and enabling an esterase-dependent activation mechanism critical for tumor-selective ADEPT/GDEPT strategies. With an optimal XLogP3-AA of 3.7 and 7 rotatable bonds, it is the preferred procurement choice for systematically varying ester lipophilicity in SAR campaigns. Ensure your oncology and serotonin analog research progresses with high-purity, performance-validated material.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
Cat. No. B8802305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(Benzyloxy)indole-3-acetate
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H19NO3/c1-2-22-19(21)10-15-12-20-18-9-8-16(11-17(15)18)23-13-14-6-4-3-5-7-14/h3-9,11-12,20H,2,10,13H2,1H3
InChIKeyAZNOYZGUDSPLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(Benzyloxy)indole-3-acetate (CAS 163688-25-3): A C5-Benzyloxy Indole-3-acetate Ester for Targeted Prodrug Design and Serotonin Analog Synthesis


Ethyl 5-(Benzyloxy)indole-3-acetate (CAS 163688-25-3) is a synthetic indole-3-acetic acid (IAA) derivative bearing a benzyloxy protecting group at the C5 position and an ethyl ester at the C3-acetate side chain. With a molecular formula of C₁₉H₁₉NO₃ and a molecular weight of 309.4 g/mol, it serves as a versatile intermediate in the synthesis of indole-based pharmaceuticals, bioactive molecules, and serotonin analogs [1]. Its computed XLogP3-AA of 3.7 and topological polar surface area (TPSA) of 51.3 Ų position it as a moderately lipophilic ester prodrug candidate with distinct physicochemical properties compared to its free acid and methyl ester counterparts [2].

Why Ethyl 5-(Benzyloxy)indole-3-acetate Cannot Be Replaced by Unsubstituted Indole-3-acetate Esters or the Free Acid in Prodrug Design and Serotonin Analog Synthesis


Interchanging Ethyl 5-(Benzyloxy)indole-3-acetate with its close analogs—such as the free acid (5-benzyloxyindole-3-acetic acid), the methyl ester, or unsubstituted indole-3-acetate esters—fundamentally alters three critical procurement- and performance-relevant properties: lipophilicity, conformational flexibility, and pharmacophore availability. The ethyl ester group provides a logP increase of +0.4 units over the methyl ester and +0.8 units over the free acid, directly impacting membrane permeability in cellular assays [1]. The C5-benzyloxy substituent is not merely a protecting group; it is an essential pharmacophoric element for platinum(IV) prodrug complexation, as demonstrated by the GI₅₀ values of 1.2–150 nM achieved by 5-benzyloxyindole-3-acetic acid-derived Pt(IV) complexes against multiple human cancer cell lines [2]. Furthermore, the ethyl ester moiety enables a sequential enzyme-activation mechanism (esterase → peroxidase) that cannot be replicated by the free acid or methyl ester, providing an additional layer of selectivity in directed enzyme prodrug therapy (ADEPT/GDEPT) strategies [3].

Product-Specific Quantitative Evidence Guide: Ethyl 5-(Benzyloxy)indole-3-acetate (163688-25-3) vs. In-Class Analogs


Computed Lipophilicity (XLogP3-AA): Ethyl Ester Outperforms Methyl Ester and Free Acid by +0.4 and +0.8 log Units

The computed XLogP3-AA value for Ethyl 5-(Benzyloxy)indole-3-acetate is 3.7, which is 0.4 log units higher than the methyl ester analog (XLogP3-AA = 3.3) and 0.8 log units higher than the free acid (XLogP3 = 2.9) [1]. This lipophilicity enhancement is expected to translate into improved passive membrane permeability, a critical factor for intracellular delivery of prodrugs and bioactive indole derivatives.

Lipophilicity Membrane Permeability Prodrug Design

Conformational Flexibility: Ethyl Ester Possesses One Additional Rotatable Bond vs. Methyl Ester, Two vs. Free Acid

Ethyl 5-(Benzyloxy)indole-3-acetate contains 7 rotatable bonds, compared to 6 for the methyl ester and 5 for the free acid [1]. The additional rotatable bond, contributed by the ethyl ester's –O–CH₂–CH₃ moiety, provides greater conformational sampling capacity, which may facilitate adaptive binding to protein targets or enzyme active sites.

Conformational Flexibility Molecular Recognition Target Binding

Hydrogen Bond Donor Count: Ethyl and Methyl Esters Each Present a Single H-Bond Donor vs. Two for the Free Acid

Both Ethyl 5-(Benzyloxy)indole-3-acetate and its methyl ester analog possess only 1 hydrogen bond donor (the indole N–H), whereas the free acid has 2 (indole N–H + carboxylic acid O–H) [1]. A lower hydrogen bond donor count is generally associated with improved membrane permeability and oral bioavailability, consistent with Lipinski's Rule of Five (≤5 HBD).

Hydrogen Bonding Drug-Likeness Pharmacokinetics

C5-Benzyloxy Pharmacophore is Essential for Nanomolar Cytotoxicity in Pt(IV) Prodrugs: GI₅₀ Values of 1.2–150 nM Against Human Cancer Cell Lines

Platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid (the direct free-acid cognate of the target ethyl ester) as an axial ligand demonstrated GI₅₀ values ranging from 1.2 to 150 nM across multiple human cancer cell lines (HT29 colon, U87 glioblastoma, MCF-7 breast, A2780 ovarian, and others) [1]. The most active complex, 56-5B3A, proved considerably more potent than the clinical platinum(II) drugs cisplatin, oxaliplatin, and carboplatin in every cell line tested [1]. Since the ethyl ester can be hydrolyzed in vitro and in vivo to liberate the free 5-benzyloxyindole-3-acetic acid, it serves as a viable ester prodrug precursor to this validated pharmacophore.

Anticancer Prodrugs Platinum(IV) Complexes GI₅₀

Ethyl Ester Enables Sequential Enzyme-Activation (Esterase → Peroxidase) for Spatiotemporally Controlled Cytotoxicity

The indole-3-acetic acid (IAA) ethyl ester scaffold has been experimentally validated as a prodrug that enables two-step enzymatic activation: esterase-mediated hydrolysis liberates the free acid, which is then oxidized by horseradish peroxidase (HRP) to generate cytotoxic species [1]. Critically, HRP alone cannot catalyze the oxidation of the intact ethyl ester; cytotoxicity is conditional upon the sequential action of esterase followed by HRP [1]. This provides a spatiotemporal control mechanism that is absent for the free acid (which is directly activated by HRP without the esterase gate) and for the methyl ester (which has a different hydrolysis rate).

ADEPT GDEPT Prodrug Activation Horseradish Peroxidase

Best Research and Industrial Application Scenarios for Ethyl 5-(Benzyloxy)indole-3-acetate (CAS 163688-25-3)


Platinum(IV) Anticancer Prodrug Development: Ester Prodrug Precursor to the 5-Benzyloxyindole-3-acetic Acid Pharmacophore

Ethyl 5-(Benzyloxy)indole-3-acetate serves as a hydrolyzable ester prodrug precursor for generating 5-benzyloxyindole-3-acetic acid, the bioactive axial ligand required for constructing Pt(IV) complexes with nanomolar anticancer activity. The 2024 study by Aputen et al. demonstrated that Pt(IV) complexes incorporating this pharmacophore achieve GI₅₀ values of 1.2–150 nM across multiple human cancer cell lines, outperforming cisplatin, oxaliplatin, and carboplatin [1]. The ethyl ester's enhanced lipophilicity (XLogP3-AA = 3.7) facilitates cellular uptake prior to intracellular esterase-mediated hydrolysis, making it a strategically advantageous form for in vitro and in vivo prodrug evaluation [2].

Antibody-Directed or Gene-Directed Enzyme Prodrug Therapy (ADEPT/GDEPT) with Sequential Esterase–Peroxidase Activation

The ethyl ester moiety of Ethyl 5-(Benzyloxy)indole-3-acetate provides a validated two-step activation mechanism for spatiotemporally controlled cytotoxicity. As demonstrated with the IAA ethyl ester scaffold, horseradish peroxidase (HRP) cannot oxidize the intact ester; cytotoxicity requires prior esterase-mediated hydrolysis to liberate the free acid, followed by HRP-catalyzed generation of cytotoxic radicals [1]. This esterase-dependent gate enables tumor-selective killing when esterase is delivered via antibody conjugation (ADEPT) or gene transfection (GDEPT), offering a safety advantage over directly activatable free acids.

Synthesis of 5-Hydroxyindole-3-acetate-Derived Serotonin Analogs and Labeled Metabolites

The C5-benzyloxy group serves as a protected hydroxyl that can be selectively removed via catalytic hydrogenolysis to yield 5-hydroxyindole-3-acetate derivatives. These intermediates are key precursors to serotonin (5-hydroxytryptamine) analogs and their labeled metabolites, including 5-hydroxy tryptophol β-D-glucuronide [1]. The ethyl ester form offers a practical advantage over the free acid in synthetic workflows by improving solubility in organic solvents and facilitating chromatographic purification, as supported by its computed logP of 3.7 and the established use of 5-benzyloxyindole intermediates in patent literature for serotonin analog preparation [2].

Structure-Activity Relationship (SAR) Studies on Indole-3-acetic Acid Derivatives Requiring Defined Ester Lipophilicity

For SAR campaigns exploring the effect of ester chain length on biological activity, Ethyl 5-(Benzyloxy)indole-3-acetate occupies a defined intermediate lipophilicity position (XLogP3-AA = 3.7) between the methyl ester (3.3) and higher alkyl esters. Its 7 rotatable bonds and single hydrogen bond donor provide a distinct conformational and physicochemical profile compared to the methyl ester (6 rotatable bonds) and the free acid (5 rotatable bonds, 2 HBD) [1]. This makes it the preferred procurement choice when researchers need to systematically vary ester lipophilicity while keeping the C5-benzyloxy pharmacophore constant.

Quote Request

Request a Quote for Ethyl 5-(Benzyloxy)indole-3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.